molecular formula C13H19ClN2 B1143233 Cinnamyl pieprazine hydrochloride CAS No. 163596-56-3

Cinnamyl pieprazine hydrochloride

Cat. No.: B1143233
CAS No.: 163596-56-3
M. Wt: 238.75 g/mol
InChI Key: UMFBQHJNONURJF-UHFFFAOYSA-N
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Description

Cinnamyl pieprazine hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2 and its molecular weight is 238.75 g/mol. The purity is usually 95%.
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Biological Activity

Cinnamyl piperazine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Cinnamyl piperazine hydrochloride is a derivative of piperazine, which is a well-known scaffold in drug design. The incorporation of the cinnamyl moiety enhances its interaction with various biological targets. The basic nitrogen group from the piperazine ring and the extended π-conjugated system from the cinnamyl group contribute to its pharmacological properties by facilitating ionic interactions, hydrogen bonding, and π-interactions with amino acid residues in target enzymes.

2.1 Antioxidant Activity

Cinnamyl piperazine derivatives have been studied for their antioxidant potential. Research indicates that these compounds can inhibit tyrosinase, an enzyme involved in melanin production, which may help in skin lightening and reducing oxidative stress. The most potent derivatives demonstrated significant inhibition with pIC50 values around 4.99 in monophenolase assays .

2.2 Antiviral Activity

Recent studies have shown that certain cinnamyl derivatives exhibit antiviral properties. For instance, a compound with a similar structure demonstrated up to 91.2% inhibition of H5N1 virus growth with low cytotoxicity (4%) when tested against various strains . The antiviral activity was positively correlated with increased lipophilicity and electron-withdrawing substituents on the anilide ring.

2.3 Monoamine Oxidase B Inhibition

Cinnamyl piperazine derivatives have also been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Novel fluorinated cinnamyl piperazines showed superior binding affinity compared to traditional MAO-B inhibitors like l-Deprenyl, indicating their potential as therapeutic agents for neurological disorders .

3. Case Studies

  • Study on Tyrosinase Inhibition : A detailed investigation into the structure-activity relationship (SAR) of various cinnamyl piperazine derivatives revealed that modifications in the piperazine ring significantly influenced their inhibitory potency against tyrosinase .
  • Antiviral Efficacy : A study highlighted the effectiveness of di- and tri-substituted cinnamyl derivatives against H5N1, showing a clear trend where increased lipophilicity led to enhanced antiviral activity .

Table 1: Biological Activities of Cinnamyl Piperazine Derivatives

Compound NameActivity TypeIC50/pIC50 ValueReference
Cinnamyl Piperazine HydrochlorideTyrosinase Inhibition4.99
Cinnamyl Derivative AH5N1 Inhibition91.2%
Fluorinated Cinnamyl Derivative BMAO-B InhibitionSuperior to l-Deprenyl

5. Conclusion

Cinnamyl piperazine hydrochloride exhibits a range of biological activities that make it a promising candidate for further research and development in pharmacology. Its ability to inhibit key enzymes involved in oxidative stress and viral replication highlights its potential therapeutic applications. Future studies should focus on optimizing its structure to enhance efficacy and reduce toxicity.

Scientific Research Applications

Pharmacological Applications

  • Cardiovascular Health
    • Cinnamyl piperazine has demonstrated efficacy in treating coronary insufficiency. Research indicates that it can lower hyperlipemia and hypercholesterolemia in animal models, suggesting potential for cardiovascular applications .
    • A study showed that intravenous administration significantly increased coronary blood flow without altering heart rhythm, indicating its vasodilatory properties .
  • Neuroprotection
    • Recent studies have indicated that derivatives of cinnamyl piperazine exhibit neuroprotective effects against glutamate-induced cell damage in neuronal cell lines. For instance, specific derivatives were found to reduce infarct size in animal models of stroke .
    • The compound has been linked to both central nervous system stimulation and depression, highlighting its dual action which can be beneficial in managing neurological disorders .
  • Anti-inflammatory Effects
    • Cinnamyl piperazine has shown promise in reducing inflammatory markers in various models. It inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, thus providing potential benefits in treating inflammatory diseases .
    • A study on ulcerative colitis indicated that cinnamyl compounds could alleviate inflammation by modulating NF-κB pathways and enhancing metabolic health through improved insulin sensitivity .
  • Antihistaminic Activity
    • Cinnamyl piperazine derivatives have been explored for their antihistaminic properties, which could be beneficial in treating allergic reactions. The mechanism involves blocking histamine receptors, thereby reducing allergic symptoms .

Case Studies and Research Findings

StudyApplicationFindings
CardiovascularDemonstrated hypolipemiant effects in rats; reduced cholesterol levels significantly.
InflammationInhibited IL-6 and TNF-α expression; showed potential for treating inflammatory bowel disease.
NeuroprotectionExhibited protective effects against glutamate toxicity; reduced infarct area in stroke models.
AnalgesicDisplayed potent analgesic activity; effective in managing pain without significant side effects.

Properties

CAS No.

163596-56-3

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

1-(3-phenylprop-2-enyl)piperazine;hydrochloride

InChI

InChI=1S/C13H18N2.ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;/h1-7,14H,8-12H2;1H

InChI Key

UMFBQHJNONURJF-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC=CC2=CC=CC=C2.Cl

Canonical SMILES

C1CN(CCN1)CC=CC2=CC=CC=C2.Cl

Origin of Product

United States

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